molecular formula C18H20N2S B5595877 5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile

5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile

Cat. No. B5595877
M. Wt: 296.4 g/mol
InChI Key: OETBXFJSECBMAJ-UHFFFAOYSA-N
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Description

The compound "5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile" belongs to the class of nicotinonitriles, known for their diverse chemical properties and applications in organic synthesis. While direct studies on this compound are lacking, insights can be drawn from related nicotinonitrile derivatives.

Synthesis Analysis

The synthesis of related nicotinonitrile compounds typically involves condensation reactions and the use of specific reagents that facilitate the formation of the nicotinonitrile skeleton. For instance, the synthesis of ethyl nicotinates and nicotinonitriles can be achieved through reactions involving cyclopent(hex)ylidenecyanothioacetamide and dimethylformamide dimethyl acetal, leading to a series of substituted products (Dyachenko, 2019).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray diffraction (XRD) and spectroscopic methods such as NMR, as seen in the synthesis and structural determination of related ethyl nicotinate compounds (Zhou et al., 2008). These techniques provide detailed insights into the arrangement of atoms within the molecule and the electronic environment surrounding them.

Chemical Reactions and Properties

The chemical reactivity of nicotinonitrile derivatives varies with substitutions on the nicotinic ring. For example, the interaction of substituted nicotinonitriles with different reagents can lead to various organic transformations, including cyclizations and substitutions (Shramm & Konshin, 1982). These reactions are crucial for the development of pharmacologically active compounds and other organic materials.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data for 5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile were not available, related studies provide insights into how structural differences impact these properties. For example, analysis of nicotinonitrile derivatives can reveal their crystalline forms, solubility in different solvents, and stability under various conditions.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards acids or bases, and photostability, can be assessed through experimental studies and computational chemistry. For closely related compounds, spectroscopic analysis and quantum chemical calculations can evaluate the electron distribution, potential reaction sites, and interaction with other molecules (Singh et al., 2013).

Scientific Research Applications

Alzheimer's Disease Diagnostic Tools

Research on derivatives similar to the queried compound has contributed significantly to Alzheimer's disease diagnostics. For example, a derivative used in positron emission tomography (PET) imaging, [18F]FDDNP, enables the non-invasive detection of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's patients, facilitating early diagnosis and monitoring treatment response (Shoghi-Jadid et al., 2002).

Antiprotozoal Activity

Compounds structurally related to the queried molecule have shown promise in antiprotozoal therapy. A study synthesizing aza-analogues of furamidine demonstrated significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting potential applications in treating trypanosomiasis and malaria (Ismail et al., 2003).

Nitric Oxide Release and Photonic Applications

Research into nicotinate derivatives highlights their utility in releasing nitric oxide upon light irradiation, offering applications in photodynamic therapy and as potential anticancer agents. The study of ruthenium nitrosyls coordinated with ethyl and methyl nicotinate derivatives revealed their ability to release nitric oxide and induce cytotoxic effects in breast cancer cells under light irradiation, marking them as candidates for further biological investigations (Yakovlev et al., 2021).

Primitive Earth Synthesis and Prebiotic Chemistry

The synthesis of nicotinic acid derivatives under conditions mimicking the primitive Earth atmosphere points to the potential prebiotic relevance of similar compounds. The formation of nicotinonitrile, a structurally related compound, through electric discharges on ethylene and ammonia suggests pathways for the prebiotic synthesis of essential biomolecules, contributing to our understanding of life's origins (Friedmann et al., 1971).

properties

IUPAC Name

5-ethyl-4,6-dimethyl-2-[(2-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-5-16-13(3)17(10-19)18(20-14(16)4)21-11-15-9-7-6-8-12(15)2/h6-9H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETBXFJSECBMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N=C1C)SCC2=CC=CC=C2C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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